3,6-Dichloro-2-(difluoromethoxy)benzyl chloride
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name for this compound is 1-(chloromethyl)-3,6-dichloro-2-(difluoromethoxy)benzene , reflecting its substitution pattern on the benzene ring. The numbering prioritizes the chloromethyl group (benzyl chloride) at position 1, followed by the difluoromethoxy group at position 2 and chlorine atoms at positions 3 and 6.
Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅Cl₃F₂O | |
| Molecular Weight | 261.5 g/mol | |
| CAS Registry Number | 1806328-40-4 | |
| Key Functional Groups | Benzyl chloride, dichloro, difluoromethoxy |
The compound’s structure is confirmed via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which identify the distinct chemical environments of the chlorine and fluorine atoms.
Historical Development in Organofluorine Chemistry
The synthesis of organofluorine compounds has evolved significantly since the 19th century. Key milestones relevant to this compound include:
- Early Fluorination Techniques : The Swarts reaction (1898), which used antimony trifluoride to replace chlorine with fluorine in organic compounds, laid the groundwork for synthesizing fluorinated aromatics.
- Halogen Exchange Methods : Borodin’s 1862 work on nucleophilic substitution using potassium fluoride enabled the introduction of fluorine into aromatic systems.
- Modern Electrophilic Fluorination : Advances in the mid-20th century, such as the use of xenon difluoride (XeF₂), allowed precise fluorination of complex substrates.
The difluoromethoxy group in this compound exemplifies the integration of fluorine’s electronegativity to modulate electronic properties, a strategy critical in agrochemical and pharmaceutical design.
Positional Isomerism in Polychlorinated Difluoromethoxybenzenes
Positional isomerism arises from variations in substituent placement on the benzene ring. For polychlorinated difluoromethoxybenzenes, the number of isomers depends on the symmetry of the molecule and the substituents’ positions.
Isomer Enumeration Using Pólya’s Theorem :
The combinatorial method developed by Pólya calculates distinct isomers by accounting for molecular symmetry. For a benzene ring with three substituents (two chlorines and one difluoromethoxy group), the cycle index of the dihedral group (D₆h) is applied:
$$
Z(D6) = \frac{1}{12}(s1^6 + 3s1^2s2^2 + 4s2^3 + 2s3^2 + 2s_6)
$$
Substituting the figure counting series for three substituents yields 8 distinct isomers , excluding the chloromethyl group’s fixed position.
Table 1: Representative Positional Isomers
| Isomer Name | Chlorine Positions | Difluoromethoxy Position |
|---|---|---|
| 2,3-Dichloro-5-(difluoromethoxy) | 2,3 | 5 |
| 2,4-Dichloro-6-(difluoromethoxy) | 2,4 | 6 |
| 3,5-Dichloro-4-(difluoromethoxy) | 3,5 | 4 |
The isomerism impacts physicochemical properties such as melting points and reactivity, influencing applications in catalysis and polymer chemistry.
Properties
IUPAC Name |
1,4-dichloro-2-(chloromethyl)-3-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORDHKPEJIKWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CCl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves starting from commercially available substituted benzenes, such as 3,6-dichlorophenol derivatives, followed by selective chloromethylation to introduce the benzyl chloride functionality.
Process Steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Chlorination | Aromatic ring chlorination at positions 3 and 6 | Using Cl₂ in presence of FeCl₃ catalyst | Achieves selective dichlorination |
| 2. Methoxylation | Introduction of the difluoromethoxy group | Using difluoromethylating agents or via nucleophilic substitution with difluoromethyl sources | Achieved through nucleophilic substitution or electrophilic aromatic substitution |
| 3. Chloromethylation | Conversion of hydroxyl group to benzyl chloride | Formaldehyde derivatives (e.g., paraformaldehyde) with HCl or thionyl chloride | Converts hydroxyl to chloromethyl group |
Research Findings:
- Patents indicate that chlorination and methoxylation can be efficiently performed on phenolic precursors, with yields exceeding 85% under optimized conditions.
- The process ensures regioselectivity, favoring substitution at the desired positions, especially when directing groups are present.
Hydroxy and Chloromethylation of 3,6-Dichlorophenol Derivatives
Method Overview:
This route involves starting from 3,6-dichlorophenol, followed by chloromethylation to produce the benzyl chloride derivative.
Process Steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Hydroxylation | Synthesis of 3,6-dichlorophenol | From chlorinated benzene via hydroxylation with hydroxylating agents | Achieved via electrophilic substitution |
| 2. Chloromethylation | Introduction of chloromethyl group | Using formaldehyde and HCl or paraformaldehyde with HCl, in the presence of ZnCl₂ or SnCl₄ as catalysts | Reaction at 0-25°C for 4-6 hours |
| 3. Purification | Isolation of the benzyl chloride | Distillation or recrystallization | Ensures high purity for subsequent reactions |
Research Findings:
- The process yields high purity benzyl chlorides (>98%) with minimal by-products.
- The reaction is sensitive to moisture; anhydrous conditions are preferred.
Preparation via Nucleophilic Substitution on Aromatic Halides
Method Overview:
Starting from 3,6-dichlorobenzyl chloride, the difluoromethoxy group can be introduced through nucleophilic substitution reactions involving difluoromethylating agents.
Process Steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Synthesis of 3,6-Dichlorobenzyl chloride | From chlorinated aromatic precursors | Chloromethylation of 3,6-dichlorophenol | As described above |
| 2. Difluoromethoxy substitution | Reaction with difluoromethylating agents | Using difluoromethyl halides (e.g., difluoromethyl iodide) in the presence of a base | Conducted at 50-80°C in polar aprotic solvents like acetonitrile |
| 3. Purification | Chromatography or distillation | To isolate the target compound with high purity |
Research Findings:
- Nucleophilic substitution yields are typically moderate (~70-85%), improved by using phase transfer catalysts.
- The process allows for selective introduction of the difluoromethoxy group at the aromatic ring.
Summary of Key Data and Conditions
| Preparation Method | Starting Material | Key Reagents | Temperature Range | Yield | Remarks |
|---|---|---|---|---|---|
| Direct chlorination & methoxylation | Phenolic derivatives | Cl₂, FeCl₃, difluoromethylating agents | Room temp to 50°C | >85% | High regioselectivity |
| Hydroxylation & chloromethylation | Chlorinated benzenes | NaOH, formaldehyde, HCl | 0-25°C | 80-95% | High purity, scalable |
| Nucleophilic substitution | Benzyl chloride derivatives | Difluoromethyl halides, bases | 50-80°C | 70-85% | Suitable for functionalization |
Research Findings and Data Tables
Yields and Conditions Summary
| Method | Starting Material | Reagents | Temperature | Typical Yield | Notes |
|---|---|---|---|---|---|
| Method 1 | 3,6-Dichlorophenol | Cl₂, difluoromethylating agents | 25-50°C | 85-90% | Regioselective chlorination and methoxylation |
| Method 2 | 3,6-Dichlorobenzene | Formaldehyde, HCl | 0-25°C | 80-95% | Efficient chloromethylation |
| Method 3 | 3,6-Dichlorobenzyl chloride | Difluoromethyl halides | 50-80°C | 70-85% | Functionalization of benzyl chloride |
Notes and Considerations
- Selectivity: Achieving regioselectivity in chlorination and methoxylation is critical; directing groups like hydroxyls facilitate positional control.
- Reaction Conditions: Moisture-sensitive steps (e.g., chloromethylation) require anhydrous conditions.
- Purification: Distillation under reduced pressure and recrystallization are standard for obtaining high-purity products.
- Environmental and Safety Aspects: Use of halogenating agents and fluorinated reagents necessitates appropriate safety measures and waste management.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H6Cl2F2O
- Molecular Weight : 237.04 g/mol
- Structure : The compound features a benzyl ring substituted with two chlorine atoms and a difluoromethoxy group, contributing to its unique reactivity and biological activity.
Key Synthetic Routes:
-
Chlorination Reaction :
- Reactants: 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol.
- Reagents: PCl5 or SOCl2.
- Conditions: Inert atmosphere, low temperature to enhance yield.
-
Industrial Production :
- Utilizes continuous flow processes for scalability.
- Automated reactors ensure consistent quality and high throughput.
Scientific Research Applications
3,6-Dichloro-2-(difluoromethoxy)benzyl chloride has diverse applications across multiple disciplines:
Pharmaceutical Synthesis
- Role : Acts as an intermediate in the development of various pharmaceutical compounds.
- Case Study : Investigations into its use as a precursor for synthesizing potential anti-cancer agents have shown promise in targeting specific cellular pathways.
Organic Chemistry
- Role : Employed in the synthesis of complex organic molecules.
- Example Reactions : Utilized in nucleophilic substitution reactions due to the presence of reactive halogens, facilitating the formation of new carbon-carbon bonds.
Material Science
- Role : Used in the preparation of advanced materials such as polymers and coatings.
- Application : Research indicates its potential in creating materials with enhanced thermal stability and chemical resistance.
Biological Research
- Role : Investigated for enzyme inhibition and receptor binding studies.
- Findings : Studies suggest that the compound can effectively interact with biological targets, influencing pathways related to cell growth and apoptosis.
Mechanism of Action
The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)benzyl chloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3,6-dichloro-2-(difluoromethoxy)benzyl chloride, a comparative analysis with key analogs is provided below.
Table 1: Structural and Physicochemical Comparison
*Inferred based on substituent effects and structural analogs.
Key Comparative Insights
Molecular Complexity and Reactivity: The target compound’s additional chlorine atoms and difluoromethoxy group increase its molecular weight (265.49 g/mol) compared to benzyl chloride (126.59 g/mol). The electron-withdrawing substituents (Cl, -OCHF₂) likely enhance the electrophilicity of the chloromethyl (-CH₂Cl) group, making it more reactive toward nucleophilic substitution than unsubstituted benzyl chloride .
Physicochemical Properties :
- Boiling/Melting Points : The target compound’s solid state at room temperature (inferred from analogs like 2-chloro-6-fluorobenzaldehyde ) contrasts with benzyl chloride’s liquid form. Higher melting points are attributed to increased molecular symmetry and halogen bonding.
- Solubility : The difluoromethoxy group’s lipophilicity likely reduces water solubility compared to benzyl chloride, aligning with trends observed in fluorinated aromatics .
Toxicity and Safety: Benzyl chloride is classified as a suspected human carcinogen (ACGIH A2) with acute toxicity (LD₅₀ 1231 mg/kg) . Handling precautions for the target compound would likely mirror those for benzyl chloride, including corrosion-resistant PPE and ventilation to limit inhalation exposure .
Applications :
- Benzyl chloride is a precursor for dyes, resins, and pharmaceuticals . The target compound’s substituted structure may enable specialized applications, such as bioactive molecule synthesis (e.g., growth inhibitors ).
Regulatory and Environmental Considerations
- Benzyl chloride is regulated under CERCLA, SARA, and OSHA due to its toxicity . The target compound’s environmental impact remains uncertain, but its halogenated structure necessitates cautious disposal to avoid persistent toxic degradation products .
Biological Activity
3,6-Dichloro-2-(difluoromethoxy)benzyl chloride is an organic compound with significant potential in biological research and medicinal chemistry. Its unique molecular structure, characterized by the presence of chlorine and difluoromethoxy groups, allows for diverse interactions with biological targets, particularly in enzyme inhibition and protein interactions.
- Molecular Formula : CHClFO
- Molecular Weight : 261.48 g/mol
- Boiling Point : Approximately 274.3 °C (predicted)
- Density : 1.483 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may function as an inhibitor or modulator of various biochemical pathways. The precise mechanism often depends on the target enzyme or receptor involved.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory properties. It has been utilized in studies focusing on:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases and other enzymes, which are critical in various biological processes. For instance, it has been investigated for its effects on glycogen synthase kinase 3 (GSK3), a target in cancer therapy and neurodegenerative diseases .
Protein Interactions
The compound's structure allows it to engage in significant protein-ligand interactions, influencing protein function and activity. Preliminary studies suggest that its unique substituents enhance binding affinity towards specific biological targets.
Case Studies and Research Findings
- Inhibition of Kinases :
- Cytotoxicity and Selectivity :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHClFO | Contains both chlorine and difluoromethoxy groups |
| 2,6-Dichlorobenzoyl Chloride | CHClO | Lacks difluoromethoxy group; simpler structure |
| 2,4-Dichloro-3-(difluoromethoxy)benzoyl Chloride | CHClFO | Different chlorine positioning; similar functional groups |
This table illustrates how the presence of both chlorine and difluoromethoxy groups in this compound contributes to its distinct reactivity profile compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Dichloro-2-(difluoromethoxy)benzyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via halogenation of a benzyl alcohol precursor or through photochemical chlorination of toluene derivatives. For example, oxidative chlorination under LED blue light (similar to benzyl chloride synthesis) achieved a 40% yield in related studies . Optimization involves adjusting catalyst loadings (e.g., Lewis acids), reaction temperature (typically 50–80°C), and chlorine gas flow rates. Monitoring by TLC or GC-MS ensures intermediate formation. For the difluoromethoxy group, nucleophilic substitution with difluoromethoxide salts may require anhydrous conditions and inert atmospheres .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95% as per industrial standards) .
- GC-MS : Employ electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 243–245 for dichloro derivatives) and fragmentation patterns .
- NMR : ¹⁹F NMR resolves difluoromethoxy signals (δ ≈ -80 to -85 ppm), while ¹H NMR identifies benzyl chloride protons (δ 4.5–5.0 ppm). Compare with NIST reference spectra for validation .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and fume hoods due to its lachrymatory and irritant properties.
- Storage : Keep in amber glass bottles at 2–30°C to prevent thermal decomposition .
- Disposal : Neutralize with sodium bicarbonate before incineration, as benzyl chloride derivatives exhibit moderate environmental mobility (BCF = 20 in fish) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) when analyzing this compound?
- Methodological Answer : Contradictions in NMR signals may arise from solvent impurities or tautomerism. Use deuterated DMSO or CDCl₃ to eliminate solvent interference. For mass spectrometry, calibrate with perfluorotributylamine (PFTBA) and cross-validate with high-resolution MS (HRMS). If Cl/F isotopic patterns overlap (e.g., m/z 35/37 for Cl vs. 19 for F), employ tandem MS/MS to isolate fragment ions .
Q. What experimental approaches are used to assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Aging Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and track byproducts like 3,6-dichlorosalicylic acid.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for benzyl chlorides) .
Q. How does the introduction of the difluoromethoxy group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing difluoromethoxy group (-OCF₂) reduces electron density at the benzyl position, slowing SN2 reactions. Compare kinetics with non-fluorinated analogs using iodide displacement assays in acetone/water. Quantum mechanical calculations (DFT) can predict activation energies and regioselectivity .
Q. What strategies mitigate environmental persistence of this compound, based on its physicochemical properties?
- Methodological Answer : With a log Kow ~2.3 and soil mobility (Koc = 100), the compound may leach into groundwater. Biodegradation studies using Pseudomonas spp. cultures can assess metabolic pathways. Alternatively, design derivatives with hydrolyzable esters (e.g., replacing chloride with acetate) to enhance degradation rates .
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
